4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide
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Overview
Description
4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C19H12BrNO3S. It is known for its unique structural properties, which include a bromine atom, a fluorenone moiety, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the brominated fluorenone with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The fluorenone moiety can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar solvents and mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, aiding in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and induced apoptosis. The compound’s sulfonamide group plays a crucial role in binding to the enzyme’s active site, disrupting its function .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide stands out due to its unique combination of a brominated fluorenone moiety and a benzenesulfonamide group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-bromo-N-(9-oxofluoren-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO3S/c20-12-8-10-13(11-9-12)25(23,24)21-17-7-3-6-15-14-4-1-2-5-16(14)19(22)18(15)17/h1-11,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHIRHTJUWKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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